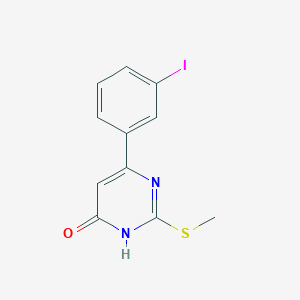
6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodophenyl group at the 6-position, a methylthio group at the 2-position, and a pyrimidin-4(3H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and 2-methylthiopyrimidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-iodophenyl)pyrimidin-4-amine: A similar compound with an amine group instead of a methylthio group.
6-(3-iodophenyl)pyrimidin-4-ol: A compound with a hydroxyl group at the 4-position.
Uniqueness
6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the iodophenyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and development.
Propiedades
Fórmula molecular |
C11H9IN2OS |
|---|---|
Peso molecular |
344.17 g/mol |
Nombre IUPAC |
4-(3-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
KOCWEMTUXGUJRJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)
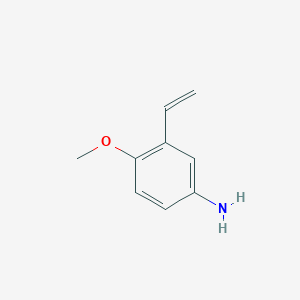
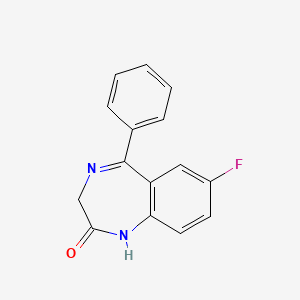
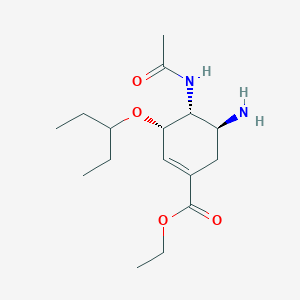
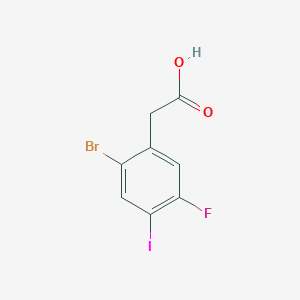
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
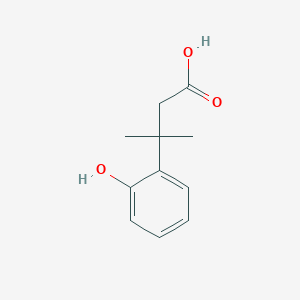
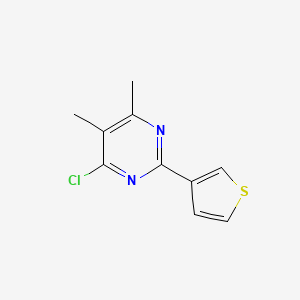

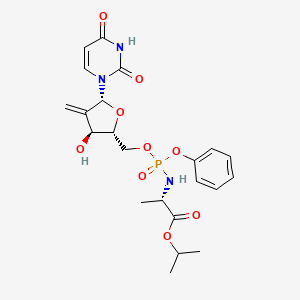
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
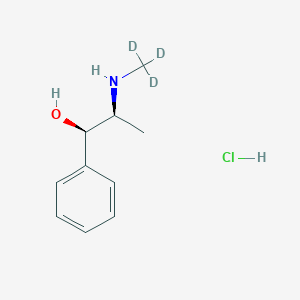
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

